Relamorelin tfa
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Overview
Description
Relamorelin trifluoroacetate is a synthetic peptide and a selective agonist of the ghrelin/growth hormone secretagogue receptor (GHSR). It is under development by Allergan pharmaceuticals for the treatment of diabetic gastroparesis, chronic idiopathic constipation, and anorexia nervosa . Relamorelin trifluoroacetate is a pentapeptide and an analogue of ghrelin with improved potency and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Relamorelin trifluoroacetate is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acids to form the pentapeptide chain. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of relamorelin trifluoroacetate involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and then cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Relamorelin trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the peptide backbone.
Substitution: Substitution reactions can take place at the aromatic rings in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophilic aromatic substitution reagents for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced peptides, and substituted aromatic compounds .
Scientific Research Applications
Relamorelin trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating appetite and gastrointestinal motility.
Mechanism of Action
Relamorelin trifluoroacetate exerts its effects by selectively binding to and activating the ghrelin/growth hormone secretagogue receptor (GHSR). This activation stimulates the release of growth hormone, prolactin, and cortisol, and increases appetite. The compound also accelerates gastric emptying and improves gastrointestinal motility by stimulating the nodose afferents and dorsal motor nucleus of the vagus neurons .
Comparison with Similar Compounds
Similar Compounds
Ghrelin: The natural ligand for the ghrelin receptor, with similar effects on appetite and growth hormone release.
Anamorelin: Another ghrelin receptor agonist used for the treatment of cancer cachexia.
Capromorelin: A ghrelin receptor agonist used in veterinary medicine to stimulate appetite in dogs.
Uniqueness
Relamorelin trifluoroacetate is unique due to its improved potency and pharmacokinetics compared to natural ghrelin. It has a higher affinity for the ghrelin receptor and better stability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
4-[[(2S)-2-[[(2R)-2-[[(2R)-3-(1-benzothiophen-3-yl)-2-(piperidine-4-carbonylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]piperidine-4-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H50N8O5S.C2HF3O2/c44-42(56)43(16-20-46-21-17-43)51-41(55)34(22-27-8-2-1-3-9-27)49-39(53)35(23-29-25-47-33-12-6-4-10-31(29)33)50-40(54)36(48-38(52)28-14-18-45-19-15-28)24-30-26-57-37-13-7-5-11-32(30)37;3-2(4,5)1(6)7/h1-13,25-26,28,34-36,45-47H,14-24H2,(H2,44,56)(H,48,52)(H,49,53)(H,50,54)(H,51,55);(H,6,7)/t34-,35+,36+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEWFQMJVBJGEJ-GTKQDQPASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC(CC2=CSC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1C(=O)N[C@H](CC2=CSC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)NC7(CCNCC7)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H51F3N8O7S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
905.0 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.